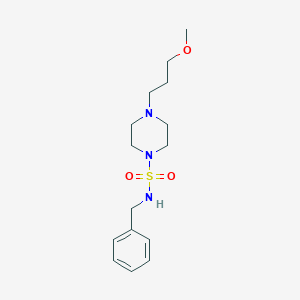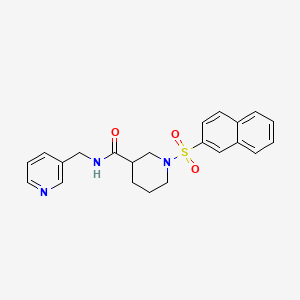![molecular formula C13H11N5O2 B5493863 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5493863.png)
6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione, also known as MPTD, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTD is a member of the pyrimido[5,4-e][1,2,4]triazine family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione varies depending on its application. In cancer cells, this compound induces apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is responsible for regulating cell growth, proliferation, and survival. This compound inhibits this pathway by targeting the mTOR kinase, which is a key regulator of the pathway.
In antiviral applications, this compound inhibits the replication of the hepatitis C virus by targeting the NS5B polymerase. This polymerase is responsible for synthesizing the viral RNA, which is essential for the replication of the virus. This compound inhibits the activity of the polymerase by binding to its active site.
In herbicidal applications, this compound inhibits the growth of weeds by targeting the photosynthesis process. This compound binds to the D1 protein of the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. This binding inhibits the electron transport chain, which leads to the production of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In cancer cells, this compound induces apoptosis by activating caspases, which are enzymes responsible for cell death. In addition, this compound also inhibits the migration and invasion of cancer cells by inhibiting the expression of matrix metalloproteinases.
In antiviral applications, this compound inhibits the replication of the hepatitis C virus by inhibiting the NS5B polymerase. This inhibition leads to a decrease in viral RNA synthesis and ultimately the inhibition of viral replication.
In herbicidal applications, this compound inhibits the growth of weeds by inhibiting the photosynthesis process. This inhibition leads to a decrease in the production of ATP and ultimately the inhibition of cell growth and division.
実験室実験の利点と制限
One of the advantages of using 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione in lab experiments is its unique structure, which allows for the synthesis of various functional materials. In addition, this compound has shown promising results as an anticancer and antiviral agent, making it a potential candidate for further research in these fields.
However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to use in certain applications, such as biological assays. In addition, the toxicity of this compound is not well understood, which can make it difficult to use in vivo.
将来の方向性
There are several future directions for the research and development of 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione. In medicinal chemistry, further studies are needed to understand the toxicity and pharmacokinetics of this compound in vivo. In addition, the potential of this compound as an anticancer and antiviral agent should be further explored.
In material science, the unique structure of this compound can be further exploited for the synthesis of new functional materials with potential applications in gas storage, separation, and catalysis.
In agriculture, further studies are needed to understand the efficacy and safety of this compound as a herbicide. In addition, the potential of this compound as a biopesticide should be explored.
Conclusion:
In conclusion, this compound is a heterocyclic compound with diverse biological activities and potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various applications.
合成法
The synthesis of 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione involves the reaction of 2-amino-4,6-dimethylpyrimidine-5-carboxylic acid with 2-methylphenyl isocyanate in the presence of a suitable coupling agent. The reaction yields this compound as a yellow crystalline solid with a melting point of 293-295°C. The purity of the compound can be determined using various analytical techniques such as NMR, IR, and HPLC.
科学的研究の応用
6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have demonstrated that this compound induces apoptosis in cancer cells by targeting the PI3K/AKT/mTOR signaling pathway. In addition, this compound has also been investigated for its potential use as an antiviral agent. It has been shown to inhibit the replication of the hepatitis C virus by targeting the NS5B polymerase.
In material science, this compound has been used as a precursor for the synthesis of various functional materials such as metal-organic frameworks (MOFs). MOFs are porous materials that have gained significant attention due to their potential applications in gas storage, separation, and catalysis. This compound has been used as a building block for the synthesis of MOFs due to its unique structure and ability to coordinate with metal ions.
In agriculture, this compound has been investigated for its potential use as a herbicide. Studies have shown that this compound inhibits the growth of various weed species by targeting the photosynthesis process.
特性
IUPAC Name |
6-methyl-3-(2-methylphenyl)-8H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-7-5-3-4-6-8(7)10-14-9-11(17-16-10)15-13(20)18(2)12(9)19/h3-6H,1-2H3,(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFDRSDWZUQQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(NC(=O)N(C3=O)C)N=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-1-methyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5493786.png)
![2-ethyl-7-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5493791.png)
![2,4,6-trimethyl-5-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methoxy}pyrimidine](/img/structure/B5493799.png)
![6,7-dimethoxy-2-[3-(4-methoxyphenyl)acryloyl]-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5493822.png)
![N-cyclopropyl-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5493825.png)
![5-(4-pyridinyl)-7-[4-(3-pyridinylmethyl)-1,4-diazepan-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5493831.png)
![4-methyl-6-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1,3-benzothiazol-2-amine](/img/structure/B5493845.png)
![N-[2-(4-methoxyphenoxy)ethyl]-1-pyrrolidinecarboxamide](/img/structure/B5493861.png)
![1-[3-(difluoromethoxy)phenyl]-3-[4-(4-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5493869.png)


![methyl 4-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5493894.png)
![N-cyclopentyl-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5493900.png)
